molecular formula C9H7N3O B3219337 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1190317-74-8

5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No. B3219337
CAS RN: 1190317-74-8
M. Wt: 173.17 g/mol
InChI Key: XVJKKNJJBODMEJ-UHFFFAOYSA-N
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Description

5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been found to have potent activities against FGFR1, 2, and 3 . They play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .


Molecular Structure Analysis

The molecular structure of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is complex, with a molecular weight of 148.16 . The SMILES string representation of its structure is COc1cnc2[nH]ccc2c1 .

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, involves the inhibition of FGFR1, 2, and 3 . This inhibition leads to the suppression of tumor growth, making these compounds potential candidates for cancer therapy .

Future Directions

The future directions for the research and development of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, involve their potential use in cancer therapy . Their potent activities against FGFR1, 2, and 3 make them promising candidates for further study .

properties

IUPAC Name

5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c1-13-8-5-12-9-6(2-3-11-9)7(8)4-10/h2-3,5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJKKNJJBODMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C(=C1C#N)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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